BenchChemオンラインストアへようこそ!

Methyl 3-(4-fluorophenyl)butanoate

Lipophilicity Drug-likeness QSAR

Methyl 3-(4-fluorophenyl)butanoate (CAS 24254-64-6), systematically named Benzenepropanoic acid, 4-fluoro-β-methyl-, methyl ester, is a fluorinated aromatic ester with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol. It belongs to the class of β-methyl-substituted phenylpropanoate esters and features a para-fluorine substituent on the phenyl ring, a β-methyl group on the propanoate backbone, and a methyl ester terminus.

Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
CAS No. 24254-64-6
Cat. No. B1432341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-fluorophenyl)butanoate
CAS24254-64-6
Molecular FormulaC11H13FO2
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)C1=CC=C(C=C1)F
InChIInChI=1S/C11H13FO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
InChIKeyBHMORYYPEXXZFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-fluorophenyl)butanoate (CAS 24254-64-6): A Fluorinated β-Methyl Ester Building Block for Pharmaceutical Intermediate Synthesis


Methyl 3-(4-fluorophenyl)butanoate (CAS 24254-64-6), systematically named Benzenepropanoic acid, 4-fluoro-β-methyl-, methyl ester, is a fluorinated aromatic ester with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol [1]. It belongs to the class of β-methyl-substituted phenylpropanoate esters and features a para-fluorine substituent on the phenyl ring, a β-methyl group on the propanoate backbone, and a methyl ester terminus . The compound possesses one undefined stereocenter at the β-position, rendering the commercially available material a racemic mixture unless otherwise specified. Its computed physicochemical properties include an XLogP3 of 2.4, a topological polar surface area of 26.3 Ų, and 3 hydrogen bond acceptor sites (the ester carbonyl oxygen, the ester alkoxy oxygen, and the para-fluorine atom), placing it in a favorable physicochemical space for CNS drug discovery programs and fluorinated building block applications [1].

Why Methyl 3-(4-fluorophenyl)butanoate Cannot Be Simply Replaced by In-Class Analogs: Structural Determinants of Reactivity, Lipophilicity, and Stereochemical Requirements


Substituting methyl 3-(4-fluorophenyl)butanoate with a close structural analog — such as the non-fluorinated phenyl variant, the chain-shortened propanoate, the ethyl ester, or the free carboxylic acid — introduces measurable shifts in key properties that can cascade into altered reaction kinetics, chromatographic behavior, and downstream biological outcomes. The para-fluorine atom modifies the electron density of the aromatic ring, affecting both the compound's lipophilicity (XLogP3 = 2.4 vs. 2.35 for the non-fluorinated analog) [1] and its hydrogen-bonding capacity (3 acceptors vs. 2 for the non-fluorinated methyl 3-phenylbutanoate) [2]. The β-methyl substituent simultaneously creates a chiral center that does not exist in the linear propanoate analog, making stereochemical outcomes in asymmetric synthesis dependent on the specific racemate or enantiopure form procured [3]. Furthermore, the methyl ester group offers distinct hydrolytic stability and volatility profiles compared to the free acid (3-(4-fluorophenyl)butanoic acid, CAS 15954-41-3) and the ethyl ester (ethyl 3-(4-fluorophenyl)butanoate, CAS 1286204-36-1), directly affecting its suitability as a protected intermediate in multi-step synthetic routes [4]. These differences mean that generic substitution without re-optimization of reaction conditions or analytical methods can lead to failed syntheses, impure products, or misleading structure-activity relationship data.

Quantitative Differentiation Evidence for Methyl 3-(4-fluorophenyl)butanoate (24254-64-6) Against Its Closest Structural Analogs


Lipophilicity Comparison: XLogP3 of Methyl 3-(4-fluorophenyl)butanoate vs. Non-Fluorinated and Chain-Shortened Analogs

The target compound exhibits a computed XLogP3 of 2.4, positioning it between the non-fluorinated analog methyl 3-phenylbutanoate (logP = 2.35) [1] and the chain-shortened fluorinated analog methyl 3-(4-fluorophenyl)propanoate (logP = 1.93) . The 0.47 log unit increase over the propanoate analog reflects the lipophilic contribution of the additional methylene group, while the minimal difference from the non-fluorinated butanoate (Δ = +0.05 log units) indicates that the para-fluorine substitution does not disproportionately elevate lipophilicity in this scaffold — a finding consistent with the known electronic effects of aryl fluorine substitution, which can simultaneously increase lipophilicity through enhanced polarizability while introducing a dipole that modifies partitioning behavior [2].

Lipophilicity Drug-likeness QSAR

Hydrogen Bond Acceptor Count: Contribution of the Para-Fluorine Atom to Intermolecular Interaction Capacity

Methyl 3-(4-fluorophenyl)butanoate contains 3 hydrogen bond acceptor (HBA) sites: the ester carbonyl oxygen, the ester alkoxy oxygen, and the para-fluorine substituent on the phenyl ring [1]. In contrast, the non-fluorinated analog methyl 3-phenylbutanoate (CAS 3461-39-0) possesses only 2 HBA sites, as it lacks the electronegative fluorine atom. This additional HBA site, while weaker than a conventional oxygen or nitrogen acceptor, can participate in C–F···H–X interactions that influence molecular recognition, crystal packing, and protein-ligand binding geometries [2]. The difference in HBA count directly affects computed topological polar surface area (TPSA = 26.3 Ų for the target), which is a key determinant of oral bioavailability prediction models [1].

Hydrogen bonding Molecular recognition Crystal engineering

Chirality and Stereochemical Identity: The β-Methyl Substituent Creates an Undefined Stereocenter with Implications for Asymmetric Synthesis and Analytical Characterization

The target compound possesses one undefined atom stereocenter at the β-carbon (C-3 of the butanoate chain), as confirmed by its computed stereochemical descriptor [1]. This chiral center arises from the β-methyl substitution and distinguishes the compound from the chain-shortened methyl 3-(4-fluorophenyl)propanoate (CAS 2928-14-5), which is achiral due to the absence of the β-methyl group . The racemic nature of commercially available material (unless enantiopure specification is explicitly provided) means that any asymmetric application — whether in chiral chromatography method development, enantioselective catalysis, or stereospecific biological assays — must account for the presence of both (R)- and (S)-enantiomers. The structurally related chiral building block methyl (R)-3-(4-fluorophenyl)glutarate has been demonstrated as a pharmaceutically important precursor in the synthesis of the antidepressant (−)-paroxetine, underscoring the relevance of stereochemical control in this compound class [2].

Chiral resolution Asymmetric synthesis Enantiomeric purity

Commercial Availability and Pricing Benchmarking: Cost-per-Unit Analysis from Toronto Research Chemicals (TRC)

Methyl 3-(4-fluorophenyl)butanoate is commercially available as a research chemical from Toronto Research Chemicals (TRC catalog number C979915) in three standard pack sizes: 10 mg at $50.00, 50 mg at $210.00, and 100 mg at $320.00 [1]. This yields a unit cost of $5.00/mg for the smallest quantity and $3.20/mg for the largest, representing a 36% volume discount. The compound is classified under the 'Building Blocks; Miscellaneous' category, consistent with its application as a synthetic intermediate rather than a bioactive screening compound [1]. In comparison, the structurally related methyl 4-(3-fluorophenyl)butanoate (CAS 134464-81-6), a regioisomeric variant, is listed by AKSci at a minimum purity specification of 95% with long-term storage recommendation at cool, dry conditions , suggesting comparable stability profiles within the class. However, the meta-fluoro regioisomer may exhibit different reactivity patterns due to altered electronic directing effects, reinforcing the need for compound-specific procurement rather than regioisomer substitution.

Procurement Cost analysis Reference standard

Optimal Procurement and Application Scenarios for Methyl 3-(4-fluorophenyl)butanoate (CAS 24254-64-6) Based on Quantitative Differentiation Evidence


As a Racemic Fluorinated Building Block for CNS-Targeted Library Synthesis Where Intermediate Lipophilicity (XLogP3 = 2.4) is Required

Medicinal chemistry teams synthesizing CNS-focused compound libraries should select methyl 3-(4-fluorophenyl)butanoate over the chain-shortened methyl 3-(4-fluorophenyl)propanoate (logP = 1.93) when target product profiles demand logP values within the established CNS drug-likeness window (1.5–3.5). The target compound's XLogP3 of 2.4 provides a favorable balance between membrane permeability and aqueous solubility, while the para-fluorine atom offers metabolic stabilization at the phenyl ring position most commonly targeted by cytochrome P450-mediated oxidation [1]. The racemic nature of the commercially available material makes it suitable for initial hit generation and SAR exploration, with the option to transition to enantiopure material for lead optimization [2].

As a Protected Ester Intermediate in Multi-Step Synthesis of GABAergic Analog Compounds

The methyl ester functionality of methyl 3-(4-fluorophenyl)butanoate serves as a carboxyl-protecting group that can be selectively hydrolyzed under mild basic or enzymatic conditions to release the free acid, 3-(4-fluorophenyl)butanoic acid. This free acid is structurally related to β-(4-fluorophenyl)-GABA (4-fluorophenibut), a GABAB receptor agonist with an IC50 of 1.70 μM at GABAB receptors . The target compound thus offers a protected, non-zwitterionic intermediate that is more amenable to organic-phase reactions and chromatographic purification than the free amino acid form. Laboratories engaged in GABAergic agent development should procure the methyl ester for synthetic steps requiring organic solubility, while reserving the free acid or its amino-substituted derivatives for final biological testing [3].

As a Chiral Analytical Reference Standard for Enantiomeric Excess Determination in Asymmetric Esterification or Hydrolysis Reactions

The presence of a single undefined stereocenter at the β-position makes methyl 3-(4-fluorophenyl)butanoate a suitable racemic reference standard for chiral HPLC or SFC method development [2]. Analytical laboratories developing enantiomeric excess (ee) determination methods for β-substituted phenylpropanoate esters can use the racemic target compound to establish baseline separation conditions, against which enantiopure (R)- or (S)-enriched samples can be quantified. This application leverages the compound's distinct chromatographic properties arising from the combination of the para-fluorine substituent and the β-methyl chiral center, which together provide UV-detectable aromatic character and stereochemical resolution capability not available from the achiral propanoate analog .

As a Fluorinated Substrate for Biocatalytic Esterase and Lipase Screening Panels

Structural relatives of methyl 3-(4-fluorophenyl)butanoate, specifically dimethyl 3-(4-fluorophenyl)glutarate and its mono-methyl ester derivative, have been successfully employed as prochiral substrates in enantioselective esterase-catalyzed desymmetrization reactions, achieving up to 95.6% ee and 92.6% yield with Novozym 435 [4]. The target compound, as a simpler mono-ester β-methyl analog, can serve as a screening substrate to evaluate the activity and enantioselectivity of novel esterases, lipases, and hydrolases toward fluorinated aromatic esters. Industrial biocatalysis groups seeking to expand their enzyme panel's substrate scope should include methyl 3-(4-fluorophenyl)butanoate as a representative fluorinated test compound to benchmark enzyme performance against the well-characterized glutarate diester system [5].

Quote Request

Request a Quote for Methyl 3-(4-fluorophenyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.